molecular formula C25H18ClN3O2 B2432566 3-(4-chlorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 902598-12-3

3-(4-chlorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2432566
CAS No.: 902598-12-3
M. Wt: 427.89
InChI Key: IIRONCHCTATDJY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18ClN3O2 and its molecular weight is 427.89. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic and Optical Properties

Research has explored the photovoltaic properties of derivatives of the mentioned compound, focusing on their applications in organic–inorganic photodiode fabrication. For instance, Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their potential in the fabrication of photodiodes with enhanced diode parameters due to the presence of chlorophenyl substitution groups. These studies reveal the compounds' utility in developing devices that exhibit photovoltaic properties under both dark and illuminated conditions, indicating their potential for use in photodiode applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound and its derivatives have been utilized in developing novel synthetic methodologies. For example, Facchetti et al. (2016) described the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, showcasing the versatility of these compounds in catalysis and organic synthesis. This work emphasizes the potential of these compounds in facilitating various organic transformations, contributing to the advancement of synthetic methodologies (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).

Antimicrobial Activities

The compound's derivatives have also been investigated for their antimicrobial activities. For instance, El Mariah (2009) synthesized novel pyrimido[5′,4′:5,6]pyrano[3,2-c]quinoline and [1,2,4]triazolo[2″,3″:1′,6′]pyrimido[5′,4′:5,6]pyrano[3,2-c]quinoline derivatives, reporting antimicrobial activity for most of the synthesized compounds. This research indicates the potential of these compounds in developing new antimicrobial agents, contributing to the search for novel therapeutics against microbial infections (El Mariah, 2009).

Properties

IUPAC Name

5-(4-chlorophenyl)-8-[(4-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2/c1-15-2-4-16(5-3-15)12-29-13-20-24(17-6-8-18(26)9-7-17)27-28-25(20)19-10-22-23(11-21(19)29)31-14-30-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRONCHCTATDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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